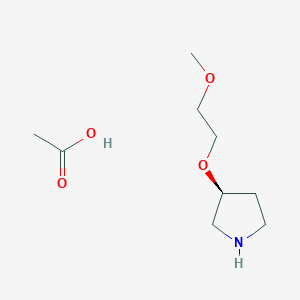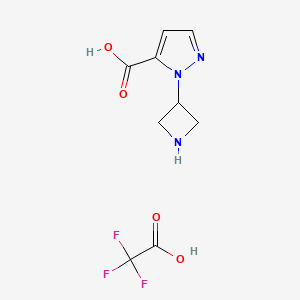
1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid” is a chemical compound with the CAS Number: 2416231-81-5 . It has a molecular weight of 252.2 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “1-(azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid” is 1S/C6H10N4.C2HF3O2/c7-6-1-2-10(9-6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H2,7,9);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “1-(azetidin-3-yl)-1H-pyrazol-3-amine; trifluoroacetic acid” is a powder that is stored at room temperature .Mecanismo De Acción
The mechanism of action of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid involves its ability to bind to specific enzymes and inhibit their activity. One of the enzymes targeted by this compound is the cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression. By inhibiting CDK2 activity, this compound can prevent the proliferation of cancer cells. This compound has also been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to their death. This compound has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid is its specificity towards targeted enzymes, making it a potential candidate for the development of targeted therapies. However, this compound has also been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can also limit its use in research.
Direcciones Futuras
There are several future directions for the research on 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid. One potential direction is the development of this compound-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research can be conducted to optimize the synthesis method of this compound and improve its solubility in water. Finally, the potential of this compound in other fields of research, such as neuroscience and immunology, can also be explored.
Conclusion:
In conclusion, this compound is a chemical compound with potential in various fields of scientific research. Its ability to inhibit specific enzymes involved in cell proliferation and inflammation makes it a promising candidate for the development of targeted therapies. While there are limitations to its use in certain experiments, further research can be conducted to optimize its synthesis method and improve its solubility in water. The potential of this compound in other fields of research can also be explored in the future.
Métodos De Síntesis
The synthesis of 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid involves the reaction of azetidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1H-pyrazole-5-carboxylic acid in the presence of a palladium catalyst. The resulting product is then treated with trifluoroacetic acid to obtain this compound in its trifluoroacetic acid salt form.
Aplicaciones Científicas De Investigación
1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid trifluoroacetic acid has been found to have potential in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Safety and Hazards
Propiedades
IUPAC Name |
2-(azetidin-3-yl)pyrazole-3-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.C2HF3O2/c11-7(12)6-1-2-9-10(6)5-3-8-4-5;3-2(4,5)1(6)7/h1-2,5,8H,3-4H2,(H,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFQQIVNZNCCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-3-(3-methylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2914381.png)
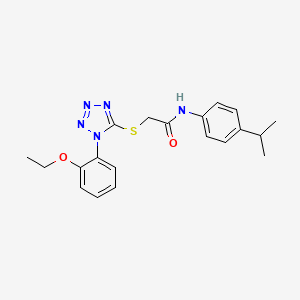
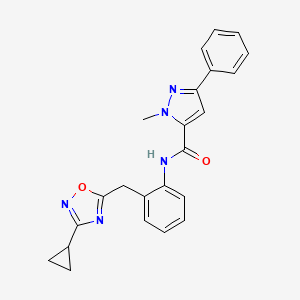
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2914385.png)
![5-[(4-fluorobenzyl)thio]-8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2914386.png)
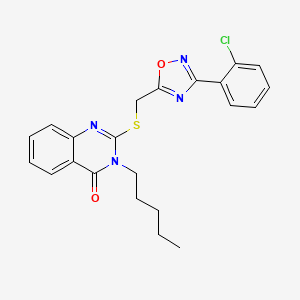
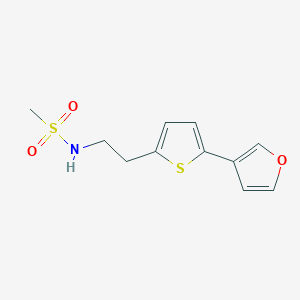
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2914394.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)
![Methyl 5-methyl-4-[(5-methyl-2-nitrophenoxy)methyl]isoxazole-3-carboxylate](/img/structure/B2914397.png)
![[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B2914399.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2914400.png)

